5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5): A Strategic Biaryl Building Block in Modern Drug Discovery
5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5): A Strategic Biaryl Building Block in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic deployment of conformationally restricted biaryl systems is a cornerstone of rational drug design. 5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5) represents a highly versatile synthetic intermediate that perfectly encapsulates this design philosophy [1]. By merging a hydrogen-bonding pyridine-3-ol moiety with a sterically hindered ortho-chlorophenyl ring, this building block provides a dual-action scaffold. It is widely utilized by drug development professionals to synthesize kinase inhibitors, GPCR modulators, and novel epigenetic target inhibitors.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural parameters. We will dissect the physicochemical rationale behind this scaffold, detail a self-validating Suzuki-Miyaura cross-coupling protocol for its synthesis, and outline robust analytical quality control measures.
Chemical Architecture & Physicochemical Profiling
Understanding the fundamental physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below consolidates the core metrics of 5-(2-Chlorophenyl)pyridin-3-ol [1, 2].
| Property | Value / Description |
| IUPAC Name | 5-(2-chlorophenyl)pyridin-3-ol |
| CAS Number | 1258634-37-5 |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| Canonical SMILES | Oc1cc(cnc1)-c2ccccc2Cl |
| LogP (Estimated) | ~2.5 – 2.8 (Optimal lipophilicity for oral bioavailability) |
| pKa (Estimated) | ~4.2 (Pyridinium cation), ~8.2 (Phenolic OH) |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (Pyridine nitrogen, Hydroxyl oxygen) |
Structural Causality in Drug Design
The architecture of this molecule is not accidental; it is highly engineered for specific interactions:
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The ortho-Chloro Effect: The bulky chlorine atom at the C2 position of the phenyl ring induces severe steric clash with the pyridine protons. This restricts free rotation around the C-C biaryl bond, locking the molecule into a defined, non-planar dihedral angle. This conformational restriction reduces the entropic penalty upon target binding, often leading to enhanced binding affinity.
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The Pyridin-3-ol Handle: The hydroxyl group serves as a synthetic anchor for downstream functionalization (e.g., etherification, triflation), while the pyridine nitrogen provides a basic center that can be utilized to tune aqueous solubility or engage in critical hydrogen-bonding interactions within a protein's active site.
Synthetic Methodologies & Workflows
The synthesis of sterically hindered biaryls requires careful catalyst selection. The standard approach utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromopyridin-3-ol and (2-chlorophenyl)boronic acid [3].
Synthetic workflow and functionalization of 5-(2-Chlorophenyl)pyridin-3-ol.
Self-Validating Protocol: Sterically Hindered Suzuki-Miyaura Coupling
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify the mechanistic success of the step before proceeding.
Reagents:
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5-Bromopyridin-3-ol (1.0 eq)
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(2-Chlorophenyl)boronic acid (1.2 eq)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
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K₂CO₃ (2.5 eq)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
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Degassing & Catalyst Activation:
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Action: Suspend all reagents in the solvent mixture within a Schlenk flask. Sparge with inert N₂ gas for 15 minutes.
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Causality: Oxygen rapidly deactivates the Pd(0) catalytic species.
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Validation Check: Upon heating to 85°C, observe a color transition from yellow to a deep red/brown homogeneous solution. This visually confirms the reduction of Pd(II) to the active Pd(0) species.
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Reaction Execution & IPC Monitoring:
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Action: Stir the reaction at 90°C for 4–6 hours.
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Causality: The large "bite angle" of the dppf ligand forces the Pd center into a geometry that accelerates the difficult reductive elimination step required for ortho-substituted biaryls [3].
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Validation Check (LC-MS): Withdraw a 10 µL aliquot at 4 hours, dilute in 1 mL MeCN, and analyze. The reaction is validated as complete when the starting material mass ( m/z 174/176, 1:1 Br isotope pattern) is <2% relative to the product mass ( m/z 206/208, 3:1 Cl isotope pattern).
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Workup & Orthogonal Verification:
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Action: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Validation Check (TLC/Staining): Run a TLC (Hexanes/EtOAc 1:1). The product should appear as a single UV-active spot (254 nm). Spray with aqueous Ferric Chloride (FeCl₃); an immediate dark blue/purple stain validates the presence of the free, unreacted phenolic OH group.
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Analytical Validation & Quality Control
For drug development professionals, rigorous quality control of building blocks prevents downstream synthetic failures. When validating a newly synthesized or procured batch of 5-(2-Chlorophenyl)pyridin-3-ol, rely on the following analytical markers:
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High-Resolution Mass Spectrometry (HRMS-ESI): Look for the [M+H]+ peak at exactly m/z 206.0367. The presence of a secondary peak at m/z 208.0337 (approximately 33% intensity of the parent peak) is mandatory and confirms the presence of the single chlorine atom.
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¹H NMR (400 MHz, DMSO-d₆):
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The OH Proton: A broad singlet around δ 10.0–10.5 ppm (exchangeable with D₂O).
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The Pyridine Protons: Look for two distinct downfield doublets (or narrow multiplets) around δ 8.2 ppm and δ 8.1 ppm (representing the protons adjacent to the pyridine nitrogen), and a triplet-like signal around δ 7.3 ppm.
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The Ortho-Chloro Effect: The restricted rotation often causes the protons on the chlorophenyl ring to appear as distinct, non-equivalent multiplets rather than a generic aromatic envelope, validating the conformational lock of the biaryl system.
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References
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Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature." Journal of the American Chemical Society, 125(52), 16194-16195. Available at: [Link]
